Benzyl 2-carbamoylpyrrolidine-1-carboxylate

Organic Synthesis Peptide Chemistry Process Chemistry

Researchers replicating iNOS dimerization inhibitor synthesis (US2006/116515) require the exact CAS-matched intermediate to ensure route fidelity. Cbz-DL-prolinamide (CAS 93188-01-3) directly addresses this need as the specified racemic Cbz-protected prolinamide building block. • Exact match to patented iNOS inhibitor intermediate - eliminates multi-step in-house preparation. • Orthogonal Cbz protecting group stable to acidic/basic conditions, removed selectively by hydrogenolysis. • 97% purity; available in 1g-25g packs with ambient global shipping.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
CAS No. 93188-01-3
Cat. No. B1335751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-carbamoylpyrrolidine-1-carboxylate
CAS93188-01-3
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)N
InChIInChI=1S/C13H16N2O3/c14-12(16)11-7-4-8-15(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,14,16)
InChIKeyZCGHEBMEQXMRQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-Carbamoylpyrrolidine-1-Carboxylate Overview


Benzyl 2-carbamoylpyrrolidine-1-carboxylate, also known as Cbz-DL-prolinamide, is a racemic mixture of a proline derivative where the amine is protected by a benzyloxycarbonyl (Cbz) group . It is a white crystalline solid with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . This compound serves primarily as a versatile intermediate in organic synthesis, particularly in peptide chemistry, due to the orthogonal stability of the Cbz protecting group, which can be removed by hydrogenolysis without affecting other common protecting groups like Boc or Fmoc [1].

Workflow Peptide synthesis intermediate
Selection Logic Orthogonal Cbz protection strategy
Form Racemic prolinamide building block

Direct Substitution Limitations for Cbz-Prolinamide


This compound's differentiation from its closest analogs, such as Boc-prolinamide (CAS 70138-72-6) or the enantiopure Cbz-L-prolinamide (CAS 34079-31-7), is subtle and primarily based on its orthogonal protecting group strategy. While a direct, quantitative head-to-head performance comparison is not available in the open literature from non-excluded sources, the choice cannot be made generically. The Cbz group's specific removal conditions (hydrogenolysis) are chemically distinct from the acid-labile Boc group, making the racemic Cbz-prolinamide uniquely suited for synthetic sequences where acidic deprotection must be avoided. However, quantitative evidence to prove superiority in a specific procurement context is currently limited.

vs. Boc-prolinamide
Deprotection chemistry mismatch: Cbz requires hydrogenolysis, not acidic cleavage, limiting direct swap in acid-sensitive routes.
vs. Cbz-L-prolinamide
Stereochemical profile differs: the racemate may not transfer directly into enantiopure synthetic pathways without resolution.
Cost assumption risk
Supplier-dependent pricing may reverse typical racemate cost advantage; price points may differ significantly from enantiopure form.

Differential Evidence: Cbz-Prolinamide


Synthesis Yield via Mixed Anhydride Method

A specific patent synthesis route reports an 88% yield for benzyl 2-carbamoylpyrrolidine-1-carboxylate. A direct comparison to the yield of a close analog is not available from non-excluded sources, preventing a high-strength differential claim. However, this yield can serve as a baseline for synthetic efficiency compared to a generic multi-step synthesis of a protected amino acid amide, though not a specific competitor. [1]

Synthesis yield
Cross-study comparable
88% reported
Supports synthetic planning benchmark
Mixed anhydride method; no direct comparator data available
Organic Synthesis Peptide Chemistry Process Chemistry

Cholinesterase Inhibition Potential

The target compound itself has not been directly tested in published, non-excluded sources. Its structural analogs, specifically benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, show moderate AChE inhibition (IC50 = 46.35 μM for the most potent 2-chlorophenyl derivative) and BChE inhibition (IC50 = 27.38 μM for the 2-bromophenyl derivative). The activity of the simple carbamoyl parent compound is unknown, making any direct claim of cholinesterase inhibition for this specific CAS number unsupported by primary evidence. [1]

AChE/BChE inhibition
Class-level inference
No direct data for target
Does not support procurement as cholinesterase probe
Activity reported for aryl-substituted analogs only
Medicinal Chemistry Cholinesterase Inhibition Neurodegeneration

Racemic vs. Enantiopure Pricing

Pricing data from reputable vendors shows that the racemic version (CAS 93188-01-3) can be significantly more expensive than the enantiopure L-form (CAS 34079-31-7), which might influence procurement when chirality is not a discriminating factor. For example, the racemic form from Fluorochem costs £121 for 1g, while Cbz-L-prolinamide from AKSci costs $12 for 5g. This cost differential is a key procurement parameter, though it is supplier-specific and subject to change.

Supplier pricing
Cross-study comparable
Significant cost differential reported
Racemic form may be more expensive than L-form
Supplier-specific snapshot; subject to change
Chemical Procurement Cost Analysis Research Supply

Cbz-Prolinamide Application Scenarios


SPPS with Orthogonal N-Terminal Protection

This compound is ideally suited as a building block in SPPS when a synthetic strategy requires an N-terminal protecting group that is stable to both acidic (Boc-cleavage) and basic (Fmoc-cleavage) conditions but can be removed selectively via catalytic hydrogenolysis. The racemic nature of this compound makes it a cost-effective option for the synthesis of peptide libraries where the chirality of the proline residue is not critical for initial screening, though the premium pricing relative to the L-enantiomer may negate this advantage and requires careful supplier selection [1].

Proline-Derived Organocatalysts and Ligands

While the target compound is a racemic mixture, it can serve as a direct precursor to chiral prolinamide-based organocatalysts if a resolution step is integrated or if the intended catalytic mechanism is not stereospecific. The Cbz group allows for its use in multi-step syntheses where late-stage deprotection via hydrogenolysis is planned, enabling the construction of complex catalysts without interference from other functional groups [1]. The 88% synthetic yield [2] supports its scalable preparation for catalyst screening programs.

iNOS Dimerization Inhibitor Intermediate

The compound is documented as a key synthetic intermediate in the patent literature for inducible nitric oxide synthase (iNOS) dimerization inhibitors. The patent US2006/116515 [2] specifically utilizes this exact compound in the synthesis of a class of pharmaceutical agents. For researchers replicating or improving upon this patented synthesis, sourcing this specific CAS-numbered intermediate is mandatory to ensure fidelity to the published route, and its direct procurement can save significant synthesis time.

Application
Selection Property
Validation Focus
SPPS with orthogonal N-terminal protection
Hydrogenolysis-labile Cbz group
Compatibility with acid/base-sensitive sequences
Proline-derived organocatalyst precursor
Racemic prolinamide scaffold
Post-synthesis resolution or non-stereospecific application
iNOS dimerization inhibitor intermediate
Patent-specified CAS intermediate
Route fidelity for replicating patented synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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